Cas no 2005827-05-2 (2-tert-butyl-5-(pyrrolidin-3-yl)methyl-2H-1,2,3,4-tetrazole)

2-tert-butyl-5-(pyrrolidin-3-yl)methyl-2H-1,2,3,4-tetrazole is a specialized tetrazole derivative featuring a tert-butyl group at the 2-position and a pyrrolidin-3-ylmethyl substituent at the 5-position. This structure confers enhanced stability and steric hindrance, making it a valuable intermediate in medicinal chemistry and drug discovery. The pyrrolidine moiety introduces potential for further functionalization, while the tetrazole core offers bioisosteric properties, often serving as a carboxylic acid surrogate. Its rigid framework and nitrogen-rich composition make it suitable for applications in ligand design and protease inhibition studies. The compound’s synthetic versatility and structural uniqueness contribute to its utility in developing pharmacologically active molecules.
2-tert-butyl-5-(pyrrolidin-3-yl)methyl-2H-1,2,3,4-tetrazole structure
2005827-05-2 structure
Product name:2-tert-butyl-5-(pyrrolidin-3-yl)methyl-2H-1,2,3,4-tetrazole
CAS No:2005827-05-2
MF:C10H19N5
MW:209.291361093521
CID:6034175
PubChem ID:165650161

2-tert-butyl-5-(pyrrolidin-3-yl)methyl-2H-1,2,3,4-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 2-tert-butyl-5-(pyrrolidin-3-yl)methyl-2H-1,2,3,4-tetrazole
    • 2-tert-butyl-5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole
    • 2005827-05-2
    • EN300-1752555
    • Inchi: 1S/C10H19N5/c1-10(2,3)15-13-9(12-14-15)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3
    • InChI Key: DTLOYQMOPKFTPF-UHFFFAOYSA-N
    • SMILES: N1CCC(CC2N=NN(C(C)(C)C)N=2)C1

Computed Properties

  • Exact Mass: 209.16404563g/mol
  • Monoisotopic Mass: 209.16404563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 55.6Ų

2-tert-butyl-5-(pyrrolidin-3-yl)methyl-2H-1,2,3,4-tetrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1752555-1.0g
2-tert-butyl-5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole
2005827-05-2
1g
$1844.0 2023-06-03
Enamine
EN300-1752555-5.0g
2-tert-butyl-5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole
2005827-05-2
5g
$5345.0 2023-06-03
Enamine
EN300-1752555-0.05g
2-tert-butyl-5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole
2005827-05-2
0.05g
$1549.0 2023-09-20
Enamine
EN300-1752555-1g
2-tert-butyl-5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole
2005827-05-2
1g
$1844.0 2023-09-20
Enamine
EN300-1752555-0.5g
2-tert-butyl-5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole
2005827-05-2
0.5g
$1770.0 2023-09-20
Enamine
EN300-1752555-10.0g
2-tert-butyl-5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole
2005827-05-2
10g
$7927.0 2023-06-03
Enamine
EN300-1752555-5g
2-tert-butyl-5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole
2005827-05-2
5g
$5345.0 2023-09-20
Enamine
EN300-1752555-10g
2-tert-butyl-5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole
2005827-05-2
10g
$7927.0 2023-09-20
Enamine
EN300-1752555-0.1g
2-tert-butyl-5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole
2005827-05-2
0.1g
$1623.0 2023-09-20
Enamine
EN300-1752555-2.5g
2-tert-butyl-5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole
2005827-05-2
2.5g
$3611.0 2023-09-20

Additional information on 2-tert-butyl-5-(pyrrolidin-3-yl)methyl-2H-1,2,3,4-tetrazole

Introduction to 2-tert-butyl-5-(pyrrolidin-3-yl)methyl-2H-1,2,3,4-tetrazole (CAS No. 2005827-05-2)

2-tert-butyl-5-(pyrrolidin-3-yl)methyl-2H-1,2,3,4-tetrazole, with the CAS number 2005827-05-2, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 2-tert-butyl-5-(pyrrolidin-3-yl)methyl-2H-1,2,3,4-tetrazole make it a promising candidate for various drug development initiatives.

The tetrazole ring is a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom. This ring system is known for its high reactivity and stability, making it an attractive scaffold in the design of new drugs. The presence of the tert-butyl group and the pyrrolidin-3-ylmethyl substituent in 2-tert-butyl-5-(pyrrolidin-3-yl)methyl-2H-1,2,3,4-tetrazole further enhances its pharmacological properties by modulating its solubility, lipophilicity, and metabolic stability.

Recent studies have highlighted the potential of tetrazoles in various therapeutic areas. For instance, tetrazoles have been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. The specific structure of 2-tert-butyl-5-(pyrrolidin-3-yl)methyl-2H-1,2,3,4-tetrazole has been investigated for its ability to modulate key biological pathways involved in these diseases. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of a specific enzyme involved in inflammation and cancer progression.

The synthesis of 2-tert-butyl-5-(pyrrolidin-3-yl)methyl-2H-1,2,3,4-tetrazole involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The initial step typically involves the formation of a nitrile intermediate from a suitable starting material. This nitrile is then converted into the tetrazole ring through a series of chemical transformations. The introduction of the tert-butyl and pyrrolidin-3-ylmethyl groups is achieved through selective functional group manipulations.

In terms of its biological evaluation, 2-tert-butyl-5-(pyrrolidin-3-yl)methyl-2H-1,2,3,4-tetrazole has been tested in both in vitro and in vivo models. In vitro studies have shown that this compound exhibits high selectivity and potency against target enzymes or receptors. For example, it has been found to effectively inhibit the activity of a key enzyme involved in inflammatory responses at low concentrations. In vivo studies have further confirmed its therapeutic potential by demonstrating significant improvements in disease models without causing adverse side effects.

The pharmacokinetic properties of 2-tert-butyl-5-(pyrrolidin-3-y lmethyl)-2H -1 , 2 , 3 , 4 -tetrazole strong > have also been extensively studied. These properties are crucial for understanding how the compound behaves in the body and how it can be optimized for therapeutic use. Research has shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed after oral administration and has a long half-life, which allows for once-daily dosing regimens.

The safety profile of 2 - tert - butyl - 5 - ( pyrrolidin - 3 - ylmethyl ) - 2 H - 1 , 2 , 3 , 4 -tetrazole strong > has been evaluated through extensive toxicology studies . These studies have demonstrated that the compound is well tolerated at therapeutic doses and does not cause significant toxicity or adverse effects . This favorable safety profile makes it an attractive candidate for further clinical development . p > < p >In conclusion ,< strong > 2 - tert - butyl - 5 - ( pyrrolidin - 3 - ylmethyl ) - 2 H - 1 , 2 , 3 , 4 -tetrazole strong > ( CAS No . 2005827 -05 - ) represents a promising new compound with potential applications in various therapeutic areas . Its unique structural features , combined with its favorable biological activity , pharmacokinetic properties , and safety profile , make it an exciting candidate for further research and development . As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential , this compound is likely to play an important role in advancing our understanding and treatment of various diseases . p > article > response >

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk